2-Chloro-N-(4-methylphenyl)butanamide
Overview
Description
2-Chloro-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 861597-51-5 . It has a molecular weight of 211.69 g/mol .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(4-methylphenyl)butanamide is1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
. The linear formula is C11 H14 Cl N O . Physical And Chemical Properties Analysis
2-Chloro-N-(4-methylphenyl)butanamide is a solid at room temperature . Its molecular weight is 211.69 g/mol .Scientific Research Applications
Synthesis and Biological Activity
2-Chloro-N-(4-methylphenyl)butanamide and its derivatives are synthesized for various biological activities. In one study, derivatives of this compound were synthesized and evaluated as tyrosinase and melanin inhibitors, indicating potential applications in the treatment of pigmentary disorders. These derivatives showed significant biological activity, with one particular compound demonstrating a high inhibitory potential and reduced pigmentation in zebrafish, suggesting its potential as a depigmentation agent with minimal side effects (Raza et al., 2019).
Chemical Behavior in Aqueous Solutions
A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide revealed that the substrate undergoes ring closure to give substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substitution derivatives. This study provided kinetic measurements, shedding light on the reaction mechanism and the influence of substitution on the butanamide skeleton, indicating its importance in chemical synthesis and understanding the reactivity of similar compounds (Sedlák et al., 2002).
Solubility and Dissolution Properties
The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1), a closely related compound, in various binary solvent mixtures was determined using the polythermal method. This study is crucial for understanding the solubility behavior of such compounds in different solvents, which is essential for their application in chemical processes and pharmaceutical formulations (Pascual et al., 2017).
Safety And Hazards
For safety information and hazards related to 2-Chloro-N-(4-methylphenyl)butanamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .
Relevant Papers There are several papers related to 2-Chloro-N-(4-methylphenyl)butanamide and similar compounds . These papers could provide more detailed information on the compound’s properties and potential applications.
properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVFEGDMXEMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589840 | |
Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methylphenyl)butanamide | |
CAS RN |
861597-51-5 | |
Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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